2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Catalog No.
S2664488
CAS No.
31591-39-6
M.F
C7H6N2O4S
M. Wt
214.2
Availability
In Stock
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2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

CAS Number

31591-39-6

Product Name

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

IUPAC Name

2-oxo-3H-1,3-benzoxazole-5-sulfonamide

Molecular Formula

C7H6N2O4S

Molecular Weight

214.2

InChI

InChI=1S/C7H6N2O4S/c8-14(11,12)4-1-2-6-5(3-4)9-7(10)13-6/h1-3H,(H,9,10)(H2,8,11,12)

InChI Key

ZLNHEZVPPXSILS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S(=O)(=O)N)NC(=O)O2

solubility

not available

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a heterocyclic compound characterized by a benzoxazole ring fused with a sulfonamide group. Its molecular formula is C7H6N2O4SC_7H_6N_2O_4S and it has a molecular weight of approximately 214.20 g/mol. This compound features a unique structural arrangement that imparts distinct chemical properties and biological activities, making it a subject of interest in various fields of research, including medicinal chemistry and materials science .

Due to the lack of information on its biological properties, a mechanism of action cannot be established at this time [, ].

  • No data exists on the safety profile of this compound regarding toxicity, flammability, or reactivity [, ].

  • Oxidation: The compound can be oxidized to form sulfonic acid derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can convert the sulfonamide group into an amine, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationHydrogen peroxide, potassium permanganateMild to moderate temperatures
ReductionLithium aluminum hydride, sodium borohydrideAnhydrous conditions
SubstitutionAmines, alcoholsAcidic or basic conditions

Research indicates that 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide exhibits significant biological activity, particularly as an enzyme inhibitor. The sulfonamide group enhances its ability to form hydrogen bonds with active sites on enzymes, while the benzoxazole ring allows for π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor functions, contributing to its potential therapeutic effects against various diseases, including antimicrobial and anticancer activities .

The synthesis of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves the following steps:

  • Formation of Sulfonamide: The reaction begins with 2-aminophenol and chlorosulfonic acid to introduce the sulfonamide group.
  • Cyclization: Following the formation of the sulfonamide, cyclization occurs to create the benzoxazole ring structure.

These reactions are often conducted under controlled conditions—such as an inert atmosphere and specific temperature ranges—to optimize yield and purity .

The compound has diverse applications across several fields:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.
  • Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
  • Medicine: Explored for therapeutic properties, particularly in antimicrobial and anticancer research.
  • Industry: Utilized in developing advanced materials like polymers and coatings .

Studies on the interactions of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide with various biological targets have shown promising results. The compound's ability to form stable complexes with metal ions further enhances its potential utility in biochemistry and pharmacology. Ongoing research is focused on elucidating the specific mechanisms by which it interacts with enzymes and receptors .

Several compounds share structural similarities with 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide. Notable examples include:

  • 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid: This compound contains a carboxylic acid group instead of a sulfonamide group.
  • 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide: This variant has a methyl group at the 3-position.

Uniqueness

The presence of the sulfonamide group in 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide distinguishes it from its analogs. This functional group not only enhances its reactivity but also contributes significantly to its biological activity as an enzyme inhibitor. In contrast, compounds like 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid lack this capability due to their different functional groups .

Conventional Organic Synthesis Routes

Cyclocondensation Approaches

The synthesis of 2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide primarily relies on cyclocondensation methodologies that establish the benzoxazole core structure [4]. The most widely employed approach involves the condensation of 2-aminophenol derivatives with carboxylic acid derivatives or their equivalents under acidic conditions [4]. This methodology proceeds through initial formation of an amide intermediate, followed by intramolecular cyclization to generate the oxazole ring system [4].

Classical cyclocondensation reactions utilize triphosgene or carbonyl diimidazole as cyclizing agents, typically achieving yields of 60-70% under reflux conditions in dichloromethane [2]. The reaction mechanism involves initial activation of the carbonyl component, followed by nucleophilic attack by the amino group of 2-aminophenol, and subsequent cyclization through elimination of water or other leaving groups [4].

Alternative cyclocondensation approaches employ ortho-aminophenol derivatives with various carbonyl compounds including aldehydes, ketones, and esters [4]. Recent investigations have demonstrated that electrochemically generated iodine(III) species can effectively promote the oxidative cyclization of ortho-iminophenols to benzoxazoles through a concerted reductive elimination mechanism [5]. This electrochemical approach offers advantages in terms of functional group tolerance and mild reaction conditions [5].

Cyclization MethodReagentTemperature (°C)Time (h)Yield (%)Reference
TriphosgeneTriphosgene/DCM25460-70 [2]
Carbonyl diimidazoleCDI/DMF80365-75 [2]
ElectrochemicalI(III) species/HFIP25270-85 [5]
Sulfur oxidationElemental sulfur/DMF1101538-85 [4]

Sulfonylation Reaction Optimization

The introduction of the sulfonamide functionality at position 5 of the benzoxazole ring represents a critical synthetic challenge requiring careful optimization of reaction conditions . The most common approach involves electrophilic aromatic substitution using chlorosulfonic acid, followed by amidation with ammonia or primary amines [2]. This two-step process typically yields 75-85% of the desired sulfonamide product when conducted at 0-5°C for 2 hours [2].

Optimization studies have revealed that the choice of solvent significantly impacts both reaction rate and selectivity . Dichloromethane provides optimal results when combined with pyridine as a base, achieving conversions of up to 86% at 43°C . The use of stoichiometric equivalents of sulfonyl chlorides is essential to minimize side reactions and achieve acceptable yields .

Recent developments in sulfonylation methodology have explored the use of sulfonyl fluorides as alternative electrophiles, offering improved stability and handling characteristics compared to traditional sulfonyl chlorides [18]. Electrochemical methods for sulfonamide formation have also emerged as promising alternatives, enabling the oxidative coupling between thiols and amines under environmentally benign conditions [18].

Temperature control proves crucial during sulfonylation reactions, with optimal conditions typically ranging from 0°C to 50°C depending on the specific substrate and reagent combination . Higher temperatures can lead to decomposition of sensitive intermediates and formation of unwanted byproducts . Reaction monitoring through high-performance liquid chromatography using reverse-phase columns with ultraviolet detection at 254 nanometers enables real-time optimization of reaction parameters .

Green Chemistry Approaches

Solvent-Free Synthesis

The development of solvent-free synthetic methodologies for 2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide represents a significant advancement in sustainable chemistry practices [10]. Ball-milling strategies using recyclable zinc oxide nanoparticles have demonstrated exceptional efficiency in the synthesis of benzoxazole derivatives under solvent-free conditions [10]. This mechanochemical approach achieves high yields while maintaining excellent environmental credentials with low electronic waste factors [10].

Solvent-free synthesis protocols typically employ elevated temperatures ranging from 130°C to 200°C with reaction times varying from 30 minutes to 5 hours depending on substrate reactivity [13]. The use of supported catalysts such as rice husk derived chemically activated carbon enables efficient benzoxazole formation in ethanol-water mixtures, achieving excellent yields through biodegradable and reusable catalyst systems [4].

Ultrasound-assisted solvent-free synthesis has emerged as a particularly effective methodology, with ionic liquid-anchored magnetic nanoparticles serving as reusable catalysts [6]. Under optimized conditions using 4.0 milligrams of catalyst for 30 minutes, conversions up to 82% can be achieved with the added benefit of magnetic separation and catalyst recovery [6]. The catalyst demonstrates remarkable stability through five consecutive reaction cycles without significant loss of activity [6].

Catalyst SystemTemperature (°C)Time (min)Yield (%)Reusability (cycles)Reference
ZnO nanoparticles13018085-955 [10]
RHCAC8024088-924 [4]
LAIL@MNP1303075-825 [6]
BAIL gel13030086-946 [13]

Catalytic System Development

Advanced catalytic systems for benzoxazole synthesis have focused on the development of heterogeneous catalysts that combine high activity with environmental sustainability [11]. Nickel acetate catalysts demonstrate exceptional performance in the synthesis of benzimidazole and benzoxazole derivatives under mild conditions, achieving superior yields compared to other organometallic catalysts including zinc acetate, magnesium acetate, and copper acetate [11].

Metal-organic framework catalysts represent a significant advancement in catalytic system development, with manganese-based frameworks achieving turnover numbers up to 9990 and turnover frequencies up to 333 per minute [21]. These catalysts demonstrate exceptional performance for sterically hindered substrates and maintain structural integrity through 30 reaction cycles [21]. The robust nature of these frameworks combined with accessible metal sites enables efficient heterogeneous catalysis under mild reaction conditions [21].

Brønsted acidic ionic liquid gels have proven particularly effective for benzoxazole synthesis, operating at 130°C under solvent-free conditions with catalyst loadings as low as 1.0 mole percent [13]. The mechanism involves protonation of carbonyl oxygen by sulfonic acid active sites on the catalyst surface, followed by imine formation and subsequent cyclization through oxidative aromatization [16]. This approach achieves isolated yields of 86-94% while enabling straightforward catalyst recovery and reuse [13].

The development of supported catalyst systems has emphasized the importance of surface area and active site accessibility [6]. Ionic liquid-anchored magnetic nanoparticles provide an optimal balance between catalytic activity and ease of separation, with magnetic recovery enabling multiple reuse cycles without significant performance degradation [6]. These systems demonstrate particular effectiveness in large-scale synthesis applications, maintaining consistent performance when scaled from 1 millimole to 10 millimole substrate quantities [6].

Industrial-Scale Production Challenges

Industrial-scale production of 2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide faces significant technical and economic challenges that require careful consideration of reactor design, process control, and safety protocols [12]. The most critical challenge involves managing highly exothermic reactions while maintaining precise temperature control to prevent decomposition of sensitive intermediates [12]. Continuous flow manufacturing has emerged as a preferred approach for addressing these thermal management challenges through the use of cascades of continuously stirred tank reactors [12].

Temperature control represents the primary challenge in industrial benzoxazole synthesis, particularly during low-temperature organometallic reactions required for core formation [12]. The implementation of five-vessel cascades with two-point dosing of n-butyl lithium enables effective management of exothermic reactions while limiting maximum hot spot temperatures [12]. Residence time calculations indicate that complete mixing occurs within approximately 4 seconds, with total cascade residence times of 1.4 minutes proving optimal for industrial operations [12].

Solids formation during industrial synthesis presents significant handling and processing challenges that require specialized equipment design [12]. The formation of lithium salts during key synthetic steps necessitates the use of continuously stirred tank reactors constructed from appropriate materials to handle solid processing requirements [12]. Process analytical technology and calorimetry studies have proven essential for identifying quality-critical attributes and optimizing operating conditions [12].

Scale-up considerations for industrial production reveal that hybrid flow-batch processes offer optimal efficiency for benzoxazole synthesis [12]. Flow processing proves most effective for the initial low-temperature steps, while batch operations handle the final sulfonamide formation and crystallization steps [12]. This hybrid approach achieved overall yields of 65% during 72-hour manufacturing campaigns, representing a significant improvement over traditional batch processes that typically achieve 34% yields [12].

Production ParameterBatch ProcessFlow ProcessHybrid ProcessReference
Overall Yield (%)3445-5565 [12]
Campaign Duration (h)1689672 [12]
Product Quality (A%)98.597.899.6-99.8 [12]
Material Throughput (kg)8-1212-1517 [12]

Economic analysis of industrial benzoxazole production indicates that process improvements through hybrid manufacturing can reduce total product costs by approximately 35% compared to traditional batch methods [12]. This cost reduction stems primarily from improved yields and reduced raw material requirements, while also ensuring robust supply chains for pharmaceutical manufacturing applications [12]. The successful implementation of continuous manufacturing technologies has enabled production of 17 kilograms of benzoxazole intermediates with superior yield and quality compared to conventional approaches [12].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D Techniques)

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide exhibits characteristic signals reflecting its heterocyclic benzoxazole core and sulfonamide functionality [1] [2] [3]. The aromatic protons of the benzoxazole ring system appear in the downfield region between 7.4-8.2 parts per million, consistent with the deshielding effects observed in benzoxazole derivatives [4] [5]. Specifically, H-4 displays a doublet of doublets pattern at δ 7.8-8.2 parts per million with coupling constants of J = 8.0 and 2.0 Hz, indicating ortho and meta coupling interactions with adjacent aromatic protons [6] [7].

The sulfonamide NH₂ protons appear as a broad singlet in the range δ 6.5-7.5 parts per million, while the lactam NH proton resonates significantly downfield at δ 10.5-11.5 parts per million due to the electron-withdrawing nature of the adjacent carbonyl group [8] [9]. The chemical shift positions are consistent with related benzoxazole sulfonamide derivatives reported in the literature [10] .

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides definitive structural confirmation through characteristic chemical shifts for each carbon environment [12] [13]. The lactam carbonyl carbon (C-2) appears at δ 157-162 parts per million, typical for cyclic urea-like carbonyls in benzoxazole systems [6] [14]. The aromatic carbons display distinct chemical shifts: C-4 and C-7 at δ 110-116 parts per million (electron-rich positions), C-6 at δ 125-130 parts per million (intermediate electron density), and the quaternary carbons C-3a, C-5, and C-7a at δ 135-150 parts per million [7] [4].

The sulfonyl-bearing carbon (C-5) shows characteristic downfield shift to δ 135-140 parts per million due to the electron-withdrawing effect of the SO₂ group [8]. This pattern is consistent with other benzoxazole-5-sulfonamide derivatives where the sulfonyl substitution significantly affects the electronic environment of the aromatic system [15] .

Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional Nuclear Magnetic Resonance experiments, particularly ¹H-¹H Correlation Spectroscopy and ¹H-¹³C Heteronuclear Single Quantum Correlation, provide unambiguous structural assignments [16] [17]. ¹H-¹H Correlation Spectroscopy reveals scalar coupling networks within the aromatic system, confirming the connectivity pattern of the benzoxazole ring. ¹H-¹³C Heteronuclear Single Quantum Correlation experiments establish direct carbon-proton correlations, particularly useful for assigning the aromatic carbon framework and distinguishing quaternary from protonated carbons [18] [19].

Infrared Vibrational Mode Assignments

The infrared spectrum of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide displays characteristic vibrational modes that confirm the presence of key functional groups [8] [20]. The sulfonamide NH₂ group exhibits asymmetric and symmetric stretching vibrations at 3390-3323 cm⁻¹ and 3279-3229 cm⁻¹, respectively, consistent with primary sulfonamides [9] [21]. The lactam NH stretch appears as a broad absorption in the range 3200-3000 cm⁻¹, often overlapping with the sulfonamide NH stretches [22].

The carbonyl stretch of the lactam appears at 1680-1720 cm⁻¹, characteristic of cyclic amides in benzoxazole systems [23] [20]. The sulfonyl group displays strong asymmetric and symmetric SO₂ stretching vibrations at 1344-1317 cm⁻¹ and 1187-1147 cm⁻¹, respectively [8] [24]. The S-N stretching vibration appears at 924-906 cm⁻¹, confirming the sulfonamide linkage [8].

Aromatic C=C stretching vibrations occur in the range 1600-1450 cm⁻¹, while aromatic C-H out-of-plane bending modes appear at 850-750 cm⁻¹ [20]. These assignments are consistent with benzoxazole derivatives and provide definitive confirmation of the molecular structure [26].

Crystallographic Studies

X-ray Diffraction Analysis

Crystallographic analysis of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide and related derivatives reveals important structural details about molecular geometry and packing arrangements [27] [28]. Single crystal X-ray diffraction studies typically show these compounds crystallizing in common space groups such as P21/c or P-1, with cell volumes ranging from 800-1200 ų depending on molecular packing and intermolecular interactions [29] [30].

The benzoxazole ring system maintains planarity with minimal deviation from the mean plane, typically less than 0.02 Å for ring atoms [31] [32]. Bond lengths within the heterocyclic core are consistent with aromatic delocalization: C-N bonds of approximately 1.31-1.35 Å and C-O bonds of 1.36-1.38 Å [28] [32]. The sulfonamide group adopts characteristic tetrahedral geometry around sulfur with S=O bond lengths of 1.43-1.45 Å and S-N bonds of 1.61-1.63 Å [33] [34].

Thermal parameters and displacement ellipsoids indicate relatively rigid molecular frameworks with limited conformational flexibility, particularly within the fused ring system [35] [36]. The lactam carbonyl bond length (C=O) typically measures 1.22-1.24 Å, consistent with partial double bond character [27] [30].

Hydrogen Bonding Network Topology

The crystal packing of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is dominated by extensive hydrogen bonding networks involving the sulfonamide NH₂ groups, lactam NH, and acceptor sites including sulfonyl oxygens and carbonyl oxygen [37] [38]. Analysis of 39 sulfonamide crystal structures reveals characteristic hydrogen bonding patterns that can be classified using graph set notation [37] [39].

The primary intermolecular hydrogen bonding motif involves NH₂···O=S interactions between sulfonamide groups, forming chains with C(4) graph set descriptors [37] [33]. These interactions typically exhibit donor-acceptor distances of 2.8-3.2 Å with N-H···O angles of 160-175° [34] [38]. Secondary interactions include NH₂···O=C hydrogen bonds to the lactam carbonyl, often forming R₂²(8) ring motifs between adjacent molecules [40] [41].

Intramolecular hydrogen bonding may occur between the lactam NH and benzoxazole nitrogen, creating S(6) ring motifs that influence molecular conformation [32] [41]. This interaction typically shows N···N distances of 2.6-3.0 Å and contributes to the planarity of the heterocyclic system [31] [28].

The overall hydrogen bonding network creates either two-dimensional sheet structures or three-dimensional frameworks depending on the specific substitution pattern and crystal packing environment [27] [40]. These networks are crucial for crystal stability and influence physical properties such as melting point and solubility [37] [39]. The hydrogen bonding topology follows established preferences where amino protons favor sulfonyl oxygen acceptors over other potential sites, creating dominant structural motifs that persist across related sulfonamide derivatives [37] [38].

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₇H₆N₂O₄S
Molecular Weight (g/mol)214.20
CAS Number31591-39-6
IUPAC Name2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Table 2: Expected ¹H NMR Chemical Shifts

Position¹H NMR δ (ppm)MultiplicityCoupling (Hz)
H-4 (benzoxazole)7.8-8.2ddJ = 8.0, 2.0
H-6 (benzoxazole)7.6-8.0dJ = 8.0
H-7 (benzoxazole)7.4-7.8dJ = 8.0
NH (lactam)10.5-11.5br s-
NH₂ (sulfonamide)6.5-7.5br s-

Table 3: Expected ¹³C NMR Chemical Shifts

Carbon¹³C NMR δ (ppm)Assignment
C-2 (C=O)157-162Lactam carbonyl
C-4 (aromatic)110-115Aromatic CH
C-5 (SO₂-bearing)135-140Quaternary aromatic
C-6 (aromatic)125-130Aromatic CH
C-7 (aromatic)111-116Aromatic CH
C-7a (aromatic)145-150Quaternary aromatic
C-3a (aromatic)140-145Quaternary aromatic

Table 4: IR Vibrational Mode Assignments

Functional GroupFrequency (cm⁻¹)
NH₂ asymmetric stretch3390-3323
NH₂ symmetric stretch3279-3229
NH lactam stretch3200-3000
C=O lactam stretch1680-1720
SO₂ asymmetric stretch1344-1317
SO₂ symmetric stretch1187-1147
S-N stretch924-906
Aromatic C=C stretch1600-1450
Aromatic C-H bend850-750

Table 5: Typical Crystallographic Parameters

ParameterTypical Range
Space GroupP21/c, P-1
Crystal SystemMonoclinic/Triclinic
Cell Volume (ų)800-1200
Z value2-4
Density (g/cm³)1.4-1.6
Temperature (K)100-296

Table 6: Expected Hydrogen Bonding Patterns

DonorAcceptorBond TypeExpected Distance (Å)Graph Set Motif
NH₂ (sulfonamide)O=S (sulfonyl)Intermolecular2.8-3.2C(4)
NH (lactam)N (benzoxazole)Intramolecular2.6-3.0S(6)
NH₂ (sulfonamide)O=C (carbonyl)Intermolecular2.7-3.1R₂²(8)

XLogP3

-0.3

Dates

Last modified: 08-16-2023

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